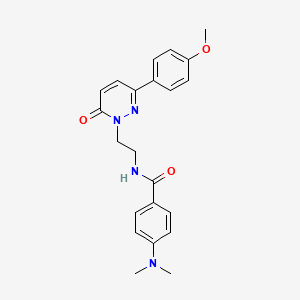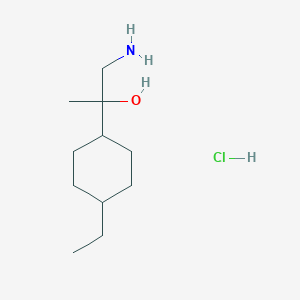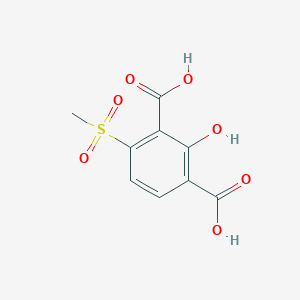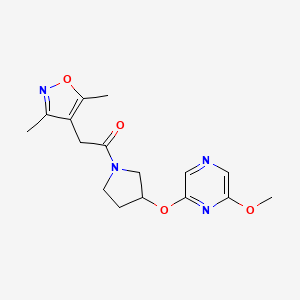![molecular formula C16H16N4O B2553853 N-(3-(1H-ピロロ[2,3-b]ピリジン-1-イル)プロピル)ピコリナミド CAS No. 1795441-67-6](/img/structure/B2553853.png)
N-(3-(1H-ピロロ[2,3-b]ピリジン-1-イル)プロピル)ピコリナミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)picolinamide is a useful research compound. Its molecular formula is C16H16N4O and its molecular weight is 280.331. The purity is usually 95%.
BenchChem offers high-quality N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)picolinamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)picolinamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
a. IGF-1R チロシンキナーゼ阻害: 研究者らは、ピラゾロ[3,4-b]ピリジン周辺の構造活性相関(SAR)を探求し、インスリン様成長因子1受容体(IGF-1R)チロシンキナーゼの新しい阻害剤を発見しました。 これらの化合物は、酵素アッセイと細胞メカニズム研究の両方で強力な活性を示します .
b. 血糖値調節: 特定のピラゾロ[3,4-b]ピリジンは、血糖値を低下させる有効性を示します。 その結果、1型糖尿病、肥満関連糖尿病、糖尿病性脂質異常症、インスリン抵抗性、心臓血管疾患など、血漿グルコースの上昇に関連する疾患の予防と治療に有望です .
合成方法と置換基の多様性
ピラゾロ[3,4-b]ピリジンの合成には、事前形成されたピラゾールまたはピリジンから始まる様々な方法が用いられます。研究者は、N1、C3、C4、C5、C6の位置における置換基を調査してきました。 30万以上の構造が記述されており、現在までに5,500以上の参考文献(特許2,400件を含む)があります .
作用機序
- The primary targets of this compound are the fibroblast growth factor receptors (FGFRs), specifically FGFR1, FGFR2, and FGFR3 .
- FGFRs play a crucial role in various cellular processes, including organ development, cell proliferation, migration, and angiogenesis .
- This activation leads to downstream signaling pathways, including RAS–MEK–ERK, PLCγ, and PI3K–Akt .
- The compound interacts with the ATP-binding site of FGFRs, inhibiting their kinase activity and disrupting downstream signaling .
- Abnormal activation of FGFR signaling due to mutations or amplifications is associated with various cancers, such as breast, lung, prostate, bladder, and liver cancer .
- Inhibition of FGFR-dependent pathways can impede cancer initiation, progression, and resistance to therapy .
Target of Action
Mode of Action
Biochemical Pathways
Result of Action
生化学分析
Biochemical Properties
N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)picolinamide plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of the primary interactions is with the fibroblast growth factor receptor (FGFR) family, which includes FGFR1, FGFR2, FGFR3, and FGFR4 . These receptors are involved in signal transduction pathways that regulate cell proliferation, migration, and differentiation. The compound inhibits the activity of these receptors, thereby modulating the downstream signaling pathways such as RAS-MEK-ERK, PLCγ, and PI3K-Akt .
Cellular Effects
N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)picolinamide has been shown to affect various types of cells and cellular processes. In cancer cells, for instance, it inhibits cell proliferation and induces apoptosis . The compound also affects cell signaling pathways by inhibiting the FGFR signaling, which is crucial for cell growth and survival. Additionally, it influences gene expression and cellular metabolism by modulating the activity of key signaling molecules .
Molecular Mechanism
The molecular mechanism of N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)picolinamide involves binding interactions with FGFRs, leading to the inhibition of their kinase activity . This inhibition prevents the autophosphorylation of tyrosine residues in the cytoplasmic tail of the receptors, thereby blocking the activation of downstream signaling pathways. The compound also affects gene expression by modulating the activity of transcription factors involved in cell proliferation and survival .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)picolinamide have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity can degrade over extended periods . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
The effects of N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)picolinamide vary with different dosages in animal models. At lower doses, the compound effectively inhibits FGFR activity without causing significant toxicity . At higher doses, it can lead to adverse effects such as weight loss and organ toxicity . Threshold effects have been observed, where a minimum effective dose is required to achieve the desired therapeutic outcomes .
Metabolic Pathways
N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)picolinamide is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its metabolism and clearance from the body . The compound can also affect metabolic flux and metabolite levels by modulating the activity of key enzymes involved in cellular metabolism .
Transport and Distribution
The transport and distribution of N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)picolinamide within cells and tissues involve various transporters and binding proteins . The compound is taken up by cells through specific transporters and is distributed to different cellular compartments. Its localization and accumulation can affect its activity and function within the cells .
Subcellular Localization
N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)picolinamide is localized in specific subcellular compartments, which can influence its activity and function. The compound may be directed to particular organelles through targeting signals or post-translational modifications . This subcellular localization is crucial for its interaction with target biomolecules and its overall biochemical activity .
特性
IUPAC Name |
N-(3-pyrrolo[2,3-b]pyridin-1-ylpropyl)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O/c21-16(14-6-1-2-8-17-14)19-10-4-11-20-12-7-13-5-3-9-18-15(13)20/h1-3,5-9,12H,4,10-11H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHUVDKMPHFLDOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)NCCCN2C=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-[({1-[(tert-butoxy)carbonyl]piperidin-3-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)methyl]furan-2-carboxylic acid](/img/structure/B2553770.png)
![2-amino-7-methyl-6-(2-morpholinoethyl)-5-oxo-4-(2,3,4-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2553773.png)
![(4-nitrophenyl)[5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepin-1-yl]methanone](/img/structure/B2553775.png)
![methyl 4-{[(2Z)-6-bromo-3-(1,3-thiazol-2-ylcarbamoyl)-2H-chromen-2-ylidene]amino}benzoate](/img/structure/B2553776.png)


![2-({8-METHYL-3-PHENYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL}SULFANYL)-N-PHENYLACETAMIDE](/img/structure/B2553781.png)

![3-(3-Oxo-3-{4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl}propyl)-3,4-dihydroquinazolin-4-one](/img/structure/B2553784.png)


![1-{[3-(4-Methylphenyl)-1,2-oxazol-5-yl]methyl}-1H-1,2,3-benzotriazole](/img/structure/B2553789.png)
![2-{4-[2,3-Dichloro-4-(ethylsulfonyl)phenyl]-1,3-thiazol-2-yl}pyridine](/img/structure/B2553790.png)
![3-fluoro-N-[2-(4-fluorophenyl)ethyl]-5-methylpyridine-2-carboxamide](/img/structure/B2553792.png)
